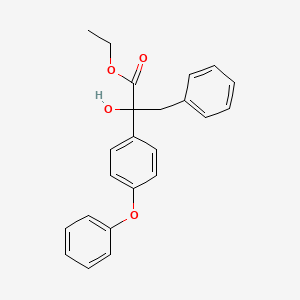

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate

描述

属性

IUPAC Name |

ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-2-26-22(24)23(25,17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)27-20-11-7-4-8-12-20/h3-16,25H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXPAQUXEOBSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Phenolic Derivatives

- Starting Materials: Phenolic derivatives such as 4-phenoxyphenol and benzyl bromide or related alkyl halides.

- Reaction Conditions: The phenol is deprotonated using a base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Mechanism: The phenolate ion acts as a nucleophile attacking the electrophilic carbon of the alkyl halide, forming the ether linkage.

- Temperature: Typically performed at low temperatures (0°C to room temperature) to control reaction rate and minimize side reactions.

- Purification: The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.

Formation of the Hydroxy-Substituted Propanoate Core

- Approach: The hydroxy group at the 2-position is introduced via nucleophilic addition of a suitable nucleophile (e.g., ethyl acetoacetate or related esters) to an aromatic ketone or aldehyde intermediate.

- Alternative Method: Alkylation of triethyl phosphonoacetate followed by reduction has been reported for related compounds, involving:

- Deprotonation of triethyl phosphonoacetate with sodium hydride at low temperature (-60°C).

- Slow addition of benzyl bromide to form the alkylated intermediate.

- Reduction of the ester group using lithium borohydride (LiBH4) to yield the hydroxy derivative.

- Reaction Monitoring: Techniques such as LC-MS and TLC are used to monitor reaction progress.

- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is employed to isolate the pure hydroxy ester.

Esterification

- Method: The carboxylic acid intermediate is esterified with ethanol under acidic conditions or via coupling reagents such as DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide).

- Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

- Workup: The reaction mixture is extracted with organic solvents, washed, dried, and purified by chromatography.

Representative Reaction Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Phenol alkylation | Phenol + alkyl halide, NaH, THF, 0°C to RT | Formation of 4-phenoxyphenyl intermediate |

| 2 | Alkylation of phosphonoacetate | Triethyl phosphonoacetate + NaH, benzyl bromide, -60°C, 48 h | Alkylated phosphonate intermediate |

| 3 | Reduction | LiBH4, THF, -20°C to RT, 48 h | Hydroxy-substituted propanoate derivative |

| 4 | Esterification | Ethanol, DMAP, DCC or acid catalyst | Ethyl ester formation |

| 5 | Purification | Silica gel chromatography | Pure Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate |

Research Findings and Optimization

- Temperature Control: Lower temperatures favor selective monoalkylation and reduce side reactions, improving yield and purity.

- Solvent Choice: Aprotic solvents like THF and DMF are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitution.

- Base Selection: Sodium hydride and potassium tert-butoxide are effective for phenol deprotonation and phosphonoacetate activation.

- Reaction Time: Extended reaction times (up to 48 hours) ensure complete conversion, especially at low temperatures.

- Purification: Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate 6:4) is critical for isolating the target compound from by-products.

Data Table: Key Parameters in Preparation

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Base | Sodium hydride (NaH), Potassium tert-butoxide (tBuOK) | Efficient deprotonation, high reactivity |

| Solvent | THF, DMF | Solubilizes reactants, stabilizes intermediates |

| Temperature | 0°C to -60°C for alkylation; RT for reduction | Controls selectivity and reaction rate |

| Reaction Time | 24-48 hours | Ensures complete conversion |

| Purification Method | Silica gel chromatography (hexane/ethyl acetate) | High purity product isolation |

| Yield | 40-65% (varies with conditions) | Dependent on optimization |

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it valuable for creating derivatives with specific properties. For example, it can undergo hydrolysis to yield corresponding acids or alcohols, which are critical building blocks in organic chemistry.

Biological Research

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound possesses potential antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit the growth of certain bacterial strains and reduce inflammation markers in activated macrophages. For instance, treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory diseases.

Medicinal Chemistry

Drug Development Potential

The compound has been explored for its potential use in drug development. Its structural similarity to biologically active molecules makes it a candidate for designing new therapeutic agents. Studies have reported its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, the compound exhibited an IC50 value of 10.5 µM against HeLa cervical cancer cells, demonstrating significant antiproliferative activity .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and resins, enhancing their performance characteristics. The compound's ability to participate in various chemical reactions also makes it suitable for developing new materials with tailored functionalities.

Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | |

| A549 (lung cancer) | 12.8 | |

| HeLa (cervical cancer) | 10.5 |

Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 250 | 120 | 52 |

| IL-6 | 300 | 150 | 50 |

Case Studies

-

Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the phenoxy group significantly influenced the compounds' anticancer properties, highlighting the importance of structural variations in drug design . -

Mechanistic Studies

Investigations into the mechanism of action revealed that this compound may act as an enzyme inhibitor or modulator in biochemical pathways. This aspect is crucial for understanding how the compound interacts with biological targets and could inform future therapeutic applications .

作用机制

The mechanism of action of ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenyl groups in the compound can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

相似化合物的比较

Key Substituents and Their Implications:

- Hydroxy Group at Position 2: This group distinguishes the target compound from non-hydroxylated derivatives like ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate ().

- Aromatic Substituents: The 4-phenoxyphenyl and phenyl groups contrast with halogenated (e.g., 4-chloro-3-fluorophenyl in ) or heterocyclic (e.g., selenadiazolyl in ) variants. Halogenation typically enhances metabolic stability and bioavailability, while heterocycles like selenadiazolyl may confer redox activity .

Data Table: Structural and Molecular Comparison

Functional and Application-Based Differences

Role in Flavor and Fragrance

Ethyl 3-phenylpropanoate and its derivatives, such as ethyl 2-phenylacetate, are critical flavor components in traditional Chinese liquor (Baijiu), contributing fruity and floral notes . In contrast, the target compound’s bulky 4-phenoxyphenyl substituent may sterically hinder volatility, making it less suitable for flavor applications.

Physicochemical Properties

- Crystallinity: Syn-periplanar conformations in cyano-substituted analogues () promote crystallinity, whereas the target compound’s hydroxy and bulky groups may reduce crystal lattice stability .

生物活性

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological properties. The presence of both hydroxyl and phenoxy groups allows for versatile interactions with biological targets, such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity. Additionally, the phenoxy and phenyl groups may occupy hydrophobic pockets in enzymes or receptors, modulating their activity .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study reported that the compound demonstrated effective inhibition against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Mechanisms : Another study highlighted its capacity to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism through which it may alleviate symptoms in inflammatory diseases .

- Comparative Studies : Comparative analyses with structurally similar compounds revealed that this compound exhibited superior activity due to its unique structural features that enhance interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Response

A separate study investigated the anti-inflammatory effects of the compound on human macrophage cell lines. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production, indicating significant anti-inflammatory potential.

Comparison with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | High (MIC = 16 µg/mL) | Moderate |

| Ethyl 2-hydroxy-2-(4-hydroxyphenoxy)propanoate | Structure | Moderate (MIC = 64 µg/mL) | Low |

| Ethyl 2-hydroxy-2-(4-methoxyphenoxy)propanoate | Structure | Low (MIC = 128 µg/mL) | Low |

常见问题

Q. What are the common synthetic routes for Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often involving esterification, hydroxylation, and substitution. For example:

- Oxidation : The hydroxyl group can be oxidized to a carbonyl using agents like KMnO₄ under controlled pH and temperature to avoid over-oxidation .

- Substitution : Thionyl chloride (SOCl₂) or PCl₅ may replace the hydroxyl group with halogens, requiring anhydrous conditions to prevent hydrolysis .

- Steric effects : The 4-phenoxyphenyl group necessitates slow reagent addition and low temperatures (e.g., 0–5°C) to minimize side reactions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry/solvent polarity.

Q. How is the compound purified, and what analytical methods validate its structure?

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used .

- Characterization :

- NMR : ¹H/¹³C NMR confirms the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃) and hydroxyl proton (broad singlet at δ ~5.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can stereochemical contradictions in spectroscopic data be resolved during structure elucidation?

Discrepancies between NMR (e.g., unexpected splitting) and X-ray data may arise from dynamic effects (e.g., rotamers). Strategies include:

- Variable-temperature NMR : To freeze conformational exchange and isolate individual signals .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

- Twinned crystal analysis : SHELXL’s twin refinement tools resolve overlapping diffraction patterns in polymorphic systems .

Q. What methodologies assess the compound’s bioactivity, such as enzyme inhibition or anti-inflammatory effects?

- In vitro assays :

- IL-6 inhibition : THP-1 monocyte cells are treated with the compound (0.1–100 µM), and IL-6 levels are quantified via ELISA .

- NF-κB pathway analysis : Luciferase reporter assays in HEK293 cells measure transcriptional activity post-treatment .

- Metabolic stability : Liver microsome incubations (e.g., human CYP450 isoforms) assess oxidative degradation rates using LC-MS .

Q. How are reaction mechanisms for hydroxyl-group functionalization probed experimentally?

- Isotopic labeling : Introduce ¹⁸O at the hydroxyl group via acid-catalyzed exchange (H₂¹⁸O/H⁺), then track isotopic distribution in products via MS .

- Kinetic studies : Compare reaction rates under varying pH and nucleophile concentrations to distinguish SN1/SN2 pathways .

- Computational modeling : Gaussian or ORCA software calculates transition-state energies for proposed mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

Conflicting solubility values (e.g., in DMSO vs. ethanol) may stem from:

- Polymorphism : Use DSC/TGA to identify hydrate/anhydrous forms that alter solubility .

- Purity : HPLC-UV/ELSD quantifies impurities (e.g., residual solvents) that affect dissolution .

- Measurement conditions : Standardize temperature (e.g., 25°C) and solvent batch (e.g., Sigma-Aldrich ≥99.9%) in replicate experiments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。